molecular formula C13H7F3N2O2 B11066699 5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11066699
M. Wt: 280.20 g/mol
InChI Key: OQIPQYJDEQYOOO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound that features a furan ring, a trifluoromethyl-substituted phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction. For instance, a Suzuki-Miyaura coupling reaction can be employed to attach the furan ring to the oxadiazole core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-diones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

    Substitution: The trifluoromethyl-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Functionalized derivatives of the trifluoromethyl-substituted phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of advanced products with unique characteristics.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole: Lacks the furan ring, which can affect its reactivity and interactions.

    5-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the phenyl ring, which can influence its overall stability and activity.

Uniqueness

The presence of both the furan ring and the trifluoromethyl-substituted phenyl ring in 5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole imparts unique properties to the compound. The furan ring contributes to its reactivity and potential for further functionalization, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These features make it a versatile and valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

IUPAC Name

5-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)9-5-3-8(4-6-9)11-17-12(20-18-11)10-2-1-7-19-10/h1-7H

InChI Key

OQIPQYJDEQYOOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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